molecular formula C19H27N3O2 B2580437 N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-36-3

N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2580437
CAS RN: 852367-36-3
M. Wt: 329.444
InChI Key: YNINIGHUDCXZKW-UHFFFAOYSA-N
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Description

N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI belongs to the class of selective inhibitors of protein kinase C (PKC), which has been implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Potential Cannabinoid Receptor Ligands

Indol-3-yl-oxoacetamides, related to the chemical structure of interest, have been explored for their potential as potent and selective cannabinoid receptor type 2 (CB2) ligands. A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, revealing that fluorinated derivatives exhibited high potency and selectivity towards CB2 with a Ki of 6.2 nM. This suggests potential applications in developing treatments targeting CB2-mediated pathways, such as pain and inflammation management Moldovan et al., 2017.

Antimicrobial and Enzyme Activity

Compounds with an indole moiety, akin to the structure , have been evaluated for antimicrobial activities and their effects on enzyme activities. Attaby et al. (2007) investigated the biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, demonstrating antimicrobial properties and GST enzyme activity enhancement. This indicates the potential of similar compounds in antibiotic development and therapeutic applications targeting specific enzyme pathways Attaby et al., 2007.

Agonist Properties at Serotonin Receptors

Barf et al. (1996) synthesized derivatives, including 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, to test for agonist activity at 5-HT1D serotonin receptors. The study found varying preferences for 5-HT1D alpha versus 5-HT1D beta receptors among the compounds, highlighting their potential in designing selective serotonin receptor modulators for neurological disorders Barf et al., 1996.

Fluorescent Probe Development

Research into the development of fluorescent probes for detecting carbonyl compounds in environmental samples has utilized compounds with similar functionalities. Houdier et al. (2000) described the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe, showcasing its application in sensitive detection of aldehydes and ketones, indicating the broader chemical utility of such structures Houdier et al., 2000.

properties

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-22(5-2)12-8-9-14(3)21-19(24)18(23)16-13-20-17-11-7-6-10-15(16)17/h6-7,10-11,13-14,20H,4-5,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNINIGHUDCXZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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